2-Bromo-4-(p-tolyl)thiazole
Overview
Description
“2-Bromo-4-(p-tolyl)thiazole” is a heterocyclic organic compound . It falls under the category of thiazole derivatives, which are known for their extensive biological activities .
Synthesis Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can be synthesized through various methods. One such method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(p-tolyl)thiazole” is C10H8BrNS . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The average mass of “2-Bromo-4-(p-tolyl)thiazole” is 254.146 Da . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications
- Thiazolothiazole ring system has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .
- This class of compounds has high oxidation stability and charge carrier mobility, crucial properties for optoelectronic applications .
- They are used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
- The synthesis involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .
- Thiazoles have been found to have diverse biological activities .
- They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Thiazole derivatives have been used in drug discovery as anticancer, anticonvulsant, antihypertensive, antimicrobial, antioxidant, antifungal active substances and also for the treatment of pain, schizophrenia, HIV and as inhibitors of bacterial DNA gyrase .
Organic Electronics
Medicinal Chemistry
DNA Interaction
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
- A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides. These newly synthesized compounds were screened for their antifungal and antibacterial activities .
- A new series of compounds containing di-, tri- and tetrathiazole moieties were synthesized via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol and thiosemicarbazone derivatives .
- These compounds were investigated for their antimicrobial activity against various types of bacteria and fungi species .
- The results showed that derivatives which have di- and trithiazole rings displayed high activity that exceeds the used standard antibiotic .
- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- It is also found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and helps in the normal functioning of the nervous system .
Antimicrobial Activity
Synthesis of New Thiazole Derivatives
Thiazole in Commercial Drugs
- Thiazoles are used in the management of joint and muscular discomforts with a newly introduced non-steroidal drug, fentiazac .
- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .
Joint and Muscular Discomfort Management
Chemical Reaction Accelerators
Synthesis of Heterocyclic Moiety
Synthesis of 2,5-Disubstituted 3a,6a-Dihydro [1,3]thiazolo [4,5 d ] [1,3]thiazoles
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVUOXJUMFTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(p-tolyl)thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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